molecular formula C12H10O3S2 B12062132 Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate

Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate

Cat. No.: B12062132
M. Wt: 266.3 g/mol
InChI Key: AXXRKVCMLOASAY-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate is a thiophene derivative with a molecular formula of C₁₂H₁₀O₃S₂. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. The reaction conditions often include the use of catalysts such as [Rh (COD)Cl]₂ and ligands like bis(diphenylphosphino)ferrocene in chlorobenzene .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the phenylthio group.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products:

Scientific Research Applications

Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • Methyl 3-hydroxythiophene-2-carboxylate
  • Methyl 5-methyl-3-hydroxythiophene-2-carboxylate
  • Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate

Comparison:

Properties

Molecular Formula

C12H10O3S2

Molecular Weight

266.3 g/mol

IUPAC Name

methyl 3-hydroxy-5-phenylsulfanylthiophene-2-carboxylate

InChI

InChI=1S/C12H10O3S2/c1-15-12(14)11-9(13)7-10(17-11)16-8-5-3-2-4-6-8/h2-7,13H,1H3

InChI Key

AXXRKVCMLOASAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)SC2=CC=CC=C2)O

Origin of Product

United States

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